molecular formula C17H14BrClN2O2 B2788436 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941888-88-6

5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2788436
CAS No.: 941888-88-6
M. Wt: 393.67
InChI Key: LJIOVRUMKHTQHW-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic small molecule with a molecular formula of C14H16BrClN2O2 and a molecular weight of 360 Da . This benzamide derivative features a pyrrolidin-2-one (2-oxopyrrolidine) moiety, a pharmacophore of significant interest in medicinal chemistry. Compounds containing the 2-oxopyrrolidine structure have been investigated as novel antimicrotubule agents that target the colchicine-binding site, demonstrating potent antiproliferative activity in low nanomolar to micromolar ranges against various human cancer cell lines and causing cell cycle arrest in the G2/M phase . This makes such compounds valuable tools for researching new pathways in oncology and cell biology. The provided compound is offered with a guaranteed purity of 90% and is intended for research applications. It is supplied for use in laboratory settings only. This product is designated "For Research Use Only" and is not approved for diagnostic, therapeutic, or personal use. Researchers can order this compound in various pack sizes, from 1 mg to 100 mg .

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O2/c18-11-3-8-15(19)14(10-11)17(23)20-12-4-6-13(7-5-12)21-9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIOVRUMKHTQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Bromination and Chlorination: The starting material, a benzamide derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at specific positions on the benzene ring.

    Pyrrolidinyl Group Introduction: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidinyl derivative reacts with the halogenated benzamide.

    Final Coupling: The final step involves coupling the intermediate with 2-oxopyrrolidine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Chloro Position

The chlorine atom at position 2 of the benzamide core undergoes selective substitution due to its electron-withdrawing environment.

Reaction Type Conditions Reagents Outcome Yield Reference
AminationDMF, 80°C, 12 hPotassium carbonate, aniline5-bromo-2-anilino-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide78%
AlkoxylationEthanol, reflux, 8 hSodium ethoxide, ethanol5-bromo-2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide65%

Key Findings :

  • Chlorine substitution occurs regioselectively at position 2 due to para-directing effects of the amide group.

  • Steric hindrance from the pyrrolidinone group reduces reaction rates compared to simpler benzamide derivatives.

Suzuki–Miyaura Coupling at Bromo Position

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions.

Reaction Type Conditions Catalyst/Base Product Yield Reference
Aryl couplingDioxane/H<sub>2</sub>O, 100°C, 24 hPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>5-aryl-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide82%
Heteroaryl couplingToluene/EtOH, 90°C, 18 hPd(OAc)<sub>2</sub>, SPhos, Cs<sub>2</sub>CO<sub>3</sub>5-(pyridin-3-yl)-2-chloro derivative71%

Key Findings :

  • Bromine exhibits higher reactivity than chlorine in coupling reactions due to weaker C–Br bonds.

  • Electron-deficient boronic acids yield higher conversions under optimized conditions .

Hydrolysis of Amide Bond

The central benzamide linkage undergoes hydrolysis under acidic or basic conditions.

Conditions Reagents Product Yield Reference
Basic hydrolysisNaOH (2 M), EtOH/H<sub>2</sub>O5-bromo-2-chlorobenzoic acid + 4-(2-oxopyrrolidin-1-yl)aniline89%
Acidic hydrolysisHCl (6 M), reflux, 6 hSame as above76%

Mechanistic Insight :

  • Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon .

  • The pyrrolidinone group remains stable under these conditions due to its lactam structure.

Oxidation of Pyrrolidinone Moiety

The 2-oxopyrrolidin-1-yl group undergoes oxidation to form glutarimide derivatives.

Reagent Conditions Product Yield Reference
KMnO<sub>4</sub>H<sub>2</sub>O, 60°C, 4 h5-bromo-2-chloro-N-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]benzamide58%
H<sub>2</sub>O<sub>2</sub>/AcOHRT, 12 hPartial oxidation to hydroxylated pyrrolidinone42%

Key Findings :

  • Over-oxidation risks require careful stoichiometric control.

  • Glutarimide derivatives show enhanced solubility in polar solvents .

Reductive Amination at Pyrrolidinone Nitrogen

The secondary amine in the pyrrolidinone ring participates in reductive alkylation.

Reagent Conditions Product Yield Reference
NaBH<sub>3</sub>CNMeOH, RT, 24 hN-alkylated pyrrolidinone derivatives67%
H<sub>2</sub>/Pd-CEtOH, 50°C, 10 bar H<sub>2</sub>Hydrogenated pyrrolidine analog54%

Applications :

  • N-alkylation modulates the compound’s lipophilicity for improved pharmacokinetics .

Scientific Research Applications

Research indicates that compounds with similar structures to 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide may exhibit various pharmacological effects, including:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with specific protein targets involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
  • Anticancer Activity : The structural components of the compound align with pharmacophore models aimed at optimizing anticancer effects. Ongoing research is investigating its efficacy against various cancer cell lines, including lung cancer .
  • Analgesic Effects : Similar compounds have been explored for their analgesic properties, indicating that this compound may also possess pain-relieving capabilities .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzamide derivatives, including those structurally related to 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide:

  • Anticancer Activity Assessment : Research on derivatives has shown promising results against human lung cancer cell lines (A549), indicating potential for further development as anticancer agents .
  • In Vitro Studies : Various studies have utilized MTT assays to evaluate the cytotoxic effects of similar compounds on cancer cell lines, showing significant inhibition of cell proliferation .
  • Mechanistic Insights : In silico studies have been employed to understand the molecular interactions between these compounds and their biological targets, providing insights into their mechanisms of action .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve key signaling pathways in cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related benzamides, focusing on substituent effects, molecular properties, and synthetic strategies.

Structural and Substituent Analysis

Table 1: Key Features of Compared Compounds
Compound Name Benzamide Substituents Aniline Substituent Molecular Formula Molecular Weight Notable Features
Target Compound 5-Bromo-2-chloro 4-(2-Oxopyrrolidin-1-yl)phenyl C₁₇H₁₅BrClN₂O₂ 402.67 Pyrrolidinone for H-bonding; moderate molecular weight
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Bromo-5-fluoro-2-trifluoropropoxy 2-Chloro-6-fluorophenyl C₁₆H₁₀BrClF₅NO₂ 479.61 Trifluoropropoxy group (lipophilicity↑); multiple halogens (electronic effects)
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 5-Bromo-2-fluoro 2-Methoxyphenyl C₁₄H₁₁BrFNO₂ 324.15 Methoxy (solubility↑); lower molecular weight
5-Bromo-2-chloro-N-[(2-isonicotinoylhydrazino)carbothioyl]benzamide 5-Bromo-2-chloro N-[(2-Isonicotinoylhydrazino)carbothioyl] C₁₄H₁₀BrClN₄O₂S 413.68 Thioamide (metal chelation potential); isonicotinoyl (pyridine ring)
5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide 5-Bromo-2-chloro 2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl C₂₀H₁₂BrCl₂N₂O₂ 474.14 Benzoxazole (rigidity↑); dichlorophenyl (steric bulk)

Key Observations

Halogenation Patterns: The target compound and –5 retain bromo and chloro groups, which may enhance electrophilic reactivity or hydrophobic interactions. In contrast, and incorporate fluorine, known for its electronegativity and metabolic stability .

Trifluoropropoxy (): Enhances lipophilicity, possibly increasing membrane permeability but reducing solubility .

The target compound (402.67 Da) balances complexity with moderate size.

Functional Group Impact :

  • Thioamide () : Replacing oxygen with sulfur in the amide group alters electronic properties and may enable metal coordination .
  • Methoxy () : Improves aqueous solubility but reduces metabolic resistance compared to halogenated analogs .

Biological Activity

5-Bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is C17H16BrClN2OC_{17}H_{16}BrClN_2O. The compound features a bromine atom, a chlorine atom, and a pyrrolidine moiety, which are critical for its biological activity. The synthesis typically involves the following steps:

  • Bromination : Introduction of the bromine atom at the 5-position of the benzene ring.
  • Chlorination : Chlorine is added at the 2-position.
  • Amidation : Formation of the amide bond with a phenyl group substituted with a pyrrolidine derivative.

Antimicrobial Activity

Research has indicated that compounds similar to 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing oxazolidinone structures demonstrate significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
Compound A10E. coli
Compound B15S. aureus
5-Bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamideTBDTBD

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Similar compounds in the oxazole class have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .

Analgesic Activity

In analgesic studies, related oxazolones have demonstrated significant pain relief in rodent models through writhing and hot plate tests. The mechanism likely involves modulation of pain pathways, potentially through COX inhibition or interaction with transient receptor potential (TRP) channels .

Case Studies and Research Findings

  • Case Study on Synthesis and Testing : A study synthesized several derivatives of benzamide and evaluated their biological activities. Among these, compounds with similar structures to 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide showed promising results in both antibacterial and anti-inflammatory assays .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets involved in inflammation and pain signaling pathways. These studies suggest that modifications on the pyrrolidine ring could enhance binding efficiency and biological activity .

Q & A

Q. What are the common synthetic routes for 5-bromo-2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide?

  • Methodological Answer : The synthesis typically involves:

Bromination/Chlorination : Introducing halogens to the benzamide core using reagents like N-bromosuccinimide (NBS) or chlorine gas under controlled conditions .

Amide Coupling : Reacting the halogenated benzoyl chloride with 4-(2-oxopyrrolidin-1-yl)aniline via nucleophilic acyl substitution, often using a base (e.g., triethylamine) in anhydrous solvents like dichloromethane .

Palladium-Catalyzed Coupling : For functionalization, Suzuki-Miyaura or Buchwald-Hartwig reactions may be employed, requiring Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts and ligands like XPhos .

  • Key Conditions :
StepTemperature (°C)SolventCatalyst/Base
10–25DMFNBS
225–50DCMEt₃N
380–100ToluenePd(PPh₃)₄

Q. What spectroscopic methods confirm the compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 423.98) .
  • X-Ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å, dihedral angles between aromatic rings) .
  • Table : Example Crystallographic Data :
ParameterValue
Space GroupP212121
a, b, c (Å)6.0171, 15.3120, 18.1493
V (ų)1672.2

Advanced Research Questions

Q. How can palladium-catalyzed coupling reactions be optimized for this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance cross-coupling efficiency .
  • Solvent Effects : Use toluene or dioxane for better solubility and stability of intermediates .
  • Base Selection : K₂CO₃ or Cs₂CO₃ improves reaction kinetics in Suzuki-Miyaura couplings .
  • Monitoring : Track progress via TLC or in-situ FTIR to detect intermediate formation .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) .
  • Dose-Response Studies : Perform IC₅₀ assays across concentrations (1 nM–100 µM) to validate potency .
  • Off-Target Analysis : Use proteome profiling or CRISPR screens to identify confounding interactions .

Q. What strategies improve yield in multi-step synthesis?

  • Methodological Answer :
  • Intermediate Purification : Flash chromatography or recrystallization after each step reduces side products .
  • Temperature Control : Maintain 0–5°C during nitration to prevent over-oxidation .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching and costs .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the final coupling step?

  • Methodological Answer : Discrepancies arise from:
  • Oxygen Sensitivity : Pd catalysts degrade in air; use Schlenk lines for inert atmospheres .
  • Solvent Purity : Anhydrous solvents (e.g., toluene) improve reproducibility vs. technical-grade .
  • Reagent Stoichiometry : Excess aryl boronic acid (1.2–1.5 eq.) drives reactions to completion .

Biological Evaluation

Q. How to assess this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase Profiling : Use radiometric assays (e.g., ³³P-ATP) against a panel of 50+ kinases .
  • Docking Studies : Perform molecular dynamics simulations with AutoDock Vina to predict binding to ATP pockets .
  • Cellular Validation : Test anti-proliferative effects in cancer lines (e.g., HCT-116, IC₅₀ ≈ 2.5 µM) .

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